molecular formula C6H12ClNO B6300682 (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride CAS No. 2306249-59-0

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride

Cat. No.: B6300682
CAS No.: 2306249-59-0
M. Wt: 149.62 g/mol
InChI Key: HIDMFWUHQBIUOT-GEMLJDPKSA-N
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Description

(1R,4R)-2-oxa-5-azabicyclo[222]octane;hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Mechanism of Action

Target of Action

The primary target of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride, also known as DABCO, is a variety of organic transformations . It functions as a nucleophile as well as a base, and it is used in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .

Mode of Action

DABCO interacts with its targets through a variety of processes. It catalyzes the protection and deprotection of functional groups and the formation of carbon–carbon bonds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Its application in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .

Biochemical Pathways

The biochemical pathways affected by DABCO are numerous, given its wide range of applications in organic synthesis . It plays a key role in the synthesis of carbocyclic and heterocyclic compounds, and it is involved in various reactions such as cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement .

Result of Action

The molecular and cellular effects of DABCO’s action are diverse, given its wide range of applications in organic synthesis . For example, it has been shown to catalyze [4+2] annulations of Morita–Baylis–Hillman carbonates with isocyanates, providing functionalized 3,4-dihydroquinazolinones .

Action Environment

The action of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride can be influenced by environmental factors. For instance, a supramolecular crystal of this compound exhibits extremely strong negative thermal expansion and one-dimensional relaxor ferroelectricity . This suggests that temperature and other environmental conditions could potentially influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane rings or four-membered rings using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not widely published.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations .

Scientific Research Applications

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDMFWUHQBIUOT-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CO[C@@H]1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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